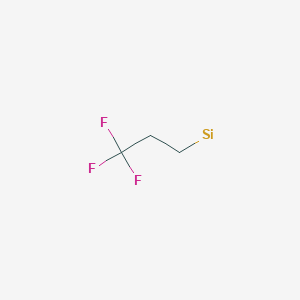

3,3,3-Trifluoropropylsilane

Description

Contextualizing Fluorinated Organosilicon Compounds in Advanced Materials Science

Fluorinated organosilicon compounds are at the forefront of advanced materials science due to the unique attributes imparted by the fluorine atom. numberanalytics.com The strong carbon-fluorine bond, one of the strongest in organic chemistry, confers exceptional thermal stability and chemical resistance. numberanalytics.comnih.gov This makes fluorosilane-based materials highly durable and suitable for use in harsh environments. vanabio.com

The presence of fluorine also significantly lowers the surface energy of materials, leading to enhanced hydrophobicity (water repellency) and oleophobicity (oil repellency). vanabio.comnumberanalytics.com This property is crucial for creating self-cleaning, anti-fouling, and anti-graffiti surfaces. vanabio.com Consequently, fluorinated organosilicon compounds are integral to the development of high-performance coatings, sealants, and elastomers for industries such as aerospace, electronics, automotive, and construction. dakenchem.comnumberanalytics.comvanabio.com

Theoretical Framework for Fluorine Atom Influence on Silane (B1218182) Reactivity and Material Performance

The introduction of fluorine can alter the electronic properties of the silicon center, making it more susceptible to nucleophilic attack. lkouniv.ac.in This is a key consideration in the synthesis and modification of fluorosilanes. For instance, the reactivity of alkoxysilane groups (Si-OR) can be tuned by the presence of fluorine, affecting hydrolysis and condensation reactions that are fundamental to the formation of silicone networks. acs.org

From a material performance perspective, the low polarizability of the C-F bond contributes to weak intermolecular forces, which in turn leads to low surface energy and the characteristic hydrophobic and oleophobic properties of fluorinated materials. numberanalytics.com The high thermal stability of these materials is a direct consequence of the high dissociation energy of the C-F bond. numberanalytics.com

Overview of 3,3,3-Trifluoropropylsilane and Its Key Functionalized Forms in Academic Research

This compound is a key monomer in the synthesis of fluorinated silicones. Its structure combines a reactive silane head with a stable trifluoropropyl tail, offering a versatile platform for creating materials with tailored properties.

One of the most significant derivatives is Poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS) , a polymer synthesized from the cyclic precursor 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F). researchgate.netwikipedia.org PTFPMS exhibits excellent resistance to nonpolar solvents and oils, high thermal stability, and a low refractive index, making it valuable in applications such as seals, O-rings, and coatings exposed to aggressive chemicals and extreme temperatures. researchgate.net

Key functionalized forms of this compound frequently encountered in research include:

(3,3,3-Trifluoropropyl)trimethoxysilane: This compound is a vital coupling agent and intermediate. cfmats.com The trimethoxysilyl group can hydrolyze to form reactive silanols, which can then condense to form a stable polysiloxane network or bond to inorganic substrates, improving adhesion and surface properties. cfmats.comnih.gov

(3,3,3-Trifluoropropyl)methyldimethoxysilane: Similar to the trimethoxy variant, this silane is used in surface modification and as a comonomer in the synthesis of fluorosilicone polymers. The presence of a methyl group can influence the flexibility and cross-linking density of the final polymer.

(3,3,3-Trifluoropropyl)methyldichlorosilane (B109683): This is a precursor for the synthesis of the cyclic siloxane D3F, the monomer for PTFPMS production. wikipedia.org

The table below summarizes some of the key properties of (3,3,3-Trifluoropropyl)trimethoxysilane:

| Property | Value |

| CAS Number | 429-60-7 |

| Molecular Formula | C6H13F3O3Si |

| Molecular Weight | 218.25 g/mol |

| Boiling Point | 144 °C |

| Density | 1.142 g/mL at 20 °C |

| Refractive Index | n20/D 1.355 |

| Data sourced from Sigma-Aldrich sigmaaldrich.com |

Research into these and other functionalized forms of this compound continues to expand the possibilities for creating advanced materials with precisely controlled properties for a wide range of technological applications. The ability to combine the stability and low surface energy of the trifluoropropyl group with the versatile reactivity of the silane functionality ensures that this compound will remain a cornerstone of fluorosilicone chemistry.

Properties

Molecular Formula |

C3H4F3Si |

|---|---|

Molecular Weight |

125.14 g/mol |

InChI |

InChI=1S/C3H4F3Si/c4-3(5,6)1-2-7/h1-2H2 |

InChI Key |

MWBHZZNXYOSZDS-UHFFFAOYSA-N |

Canonical SMILES |

C(C[Si])C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3,3 Trifluoropropylsilane Derivatives

Precursor Synthesis and Reactivity

The foundation for many complex 3,3,3-trifluoropropylsilane derivatives lies in the effective synthesis and subsequent reaction of key precursors, namely halogenated and alkoxy-substituted variants.

Synthesis of Halogenated 3,3,3-Trifluoropropylsilanes

The most common halogenated precursor is trichloro(3,3,3-trifluoropropyl)silane (B1217614). Its synthesis is typically achieved through the hydrosilylation of 3,3,3-trifluoropropene (B1201522) with trichlorosilane (B8805176) (HSiCl₃) nist.govgelest.com. This reaction involves the addition of the Si-H bond across the double bond of the alkene.

The reaction is generally catalyzed by transition metal complexes, most notably platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. However, rhodium-based catalysts have also been shown to be highly efficient and selective for this transformation google.com. The synthesis is typically conducted under anhydrous conditions to prevent the hydrolysis of the highly reactive silicon-chlorine bonds nih.gov. Fractional distillation is then employed for purification of the resulting trichloro(3,3,3-trifluoropropyl)silane nih.gov.

Table 1: Synthesis of Trichloro(3,3,3-trifluoropropyl)silane via Hydrosilylation

| Reactants | Catalyst | Key Conditions | Product |

|---|

The resulting trichloro(3,3,3-trifluoropropyl)silane is a versatile intermediate. The highly reactive Si-Cl bonds can readily undergo nucleophilic substitution reactions, making it a valuable starting material for a wide range of derivatives nih.gov. Another important halogenated derivative is (3,3,3-trifluoropropyl)methyldichlorosilane (B109683), which can also be synthesized via hydrosilylation and serves as a precursor for various silicone polymers thermofisher.comcfmats.com.

Synthesis of Alkoxy-Substituted 3,3,3-Trifluoropropylsilanes

Alkoxy-substituted 3,3,3-trifluoropropylsilanes, such as (3,3,3-trifluoropropyl)trimethoxysilane and (3,3,3-trifluoropropyl)triethoxysilane, are key monomers and coupling agents epa.govsigmaaldrich.com. These are typically synthesized from their halogenated counterparts.

The most common method for producing these alkoxy-substituted silanes is through the alcoholysis of trichloro(3,3,3-trifluoropropyl)silane sigmaaldrich.comscbt.com. This reaction involves treating the trichlorosilane with an excess of the desired alcohol, such as methanol (B129727) or ethanol (B145695). The reaction proceeds with the stepwise substitution of the chlorine atoms with alkoxy groups, releasing hydrogen chloride as a byproduct researchgate.net. This process can be controlled to produce partially or fully substituted alkoxysilanes. For industrial-scale production, methods have been developed to carry out this esterification reaction in a continuous manner, optimizing reaction rates and minimizing side reactions google.com.

Table 2: Synthesis of Alkoxy-Substituted 3,3,3-Trifluoropropylsilanes

| Precursor | Reagent | Product |

|---|---|---|

| Trichloro(3,3,3-trifluoropropyl)silane | Methanol | (3,3,3-Trifluoropropyl)trimethoxysilane |

Catalytic Approaches in Organosilane Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound derivatives. Various catalytic strategies are employed to facilitate key bond-forming reactions.

Hydrosilylation Reactions for Trifluoropropylsilane Formation

As previously mentioned, hydrosilylation is a fundamental reaction for creating the crucial carbon-silicon bond in 3,3,3-trifluoropropylsilanes. This atom-economical addition reaction is catalyzed by a range of transition metals. Platinum complexes, such as Speier's and Karstedt's catalysts, are widely used in industrial applications google.com.

Research has also demonstrated the effectiveness of other noble metal catalysts. For instance, rhodium(I) complexes have been shown to catalyze the hydrosilylation of allyl chloride with trichlorosilane with high efficiency and selectivity, a reaction analogous to the synthesis of trichloro(3,3,3-trifluoropropyl)silane google.com. The choice of catalyst and reaction conditions can influence the regioselectivity of the addition, although with 3,3,3-trifluoropropene, the addition of the silyl (B83357) group to the terminal carbon is strongly favored.

Table 3: Catalysts for Hydrosilylation in the Synthesis of this compound Precursors

| Catalyst Type | Example | Application |

|---|---|---|

| Platinum-based | Speier's catalyst, Karstedt's catalyst | Industrial synthesis of chlorosilane precursors |

Base-Catalyzed Condensation Pathways

Base-catalyzed condensation of this compound derivatives, particularly those with hydrolyzable groups like alkoxy or chloro substituents, is a key method for the synthesis of higher-order structures. A significant application of this pathway is the formation of fluorinated polyhedral oligomeric silsesquioxanes (F-POSS). sigmaaldrich.comscbt.com

The process typically begins with the hydrolysis of the precursor, such as trichloro(3,3,3-trifluoropropyl)silane or (3,3,3-trifluoropropyl)trimethoxysilane, to form silanol (B1196071) intermediates (R-Si(OH)₃). In the presence of a base, these silanols undergo intermolecular condensation, eliminating water to form Si-O-Si (siloxane) bonds. This controlled condensation can lead to the formation of well-defined, cage-like F-POSS structures nih.gov. The specific structure of the resulting F-POSS can be influenced by the reaction conditions, including the nature of the solvent, temperature, and the base used.

Alcoholysis Reactions for Silane (B1218182) Derivatization

Alcoholysis is a crucial derivatization technique, primarily used to convert highly reactive halogenated silanes into more stable and versatile alkoxy-substituted silanes. The reaction of trichloro(3,3,3-trifluoropropyl)silane with alcohols like methanol or ethanol is a prime example of this process sigmaaldrich.comscbt.com.

The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the silicon center, leading to the displacement of a chloride ion. This process is typically repeated until all chlorine atoms are substituted. The reaction can be performed with various alcohols, allowing for the synthesis of a range of alkoxysilanes with different properties. For instance, reacting (3,3,3-trifluoropropyl)methyldichlorosilane with an alcohol would yield the corresponding dialkoxysilane. This method provides a straightforward and efficient route to a variety of this compound derivatives that are valuable as monomers for fluorosilicone polymers and as surface modifying agents.

Advanced Spectroscopic and Computational Analyses of 3,3,3 Trifluoropropylsilane Systems

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

Fourier-Transform Infrared (FTIR) Spectroscopic Investigations

Fourier-Transform Infrared (FTIR) spectroscopy identifies the characteristic vibrational modes of a molecule, offering a unique "fingerprint" based on its functional groups. In the study of fluorinated organosilanes, FTIR is crucial for confirming the presence of key structural motifs such as C-F, C-H, and Si-C bonds. gelest.com

Research on the closely related compound, (3,3,3-trifluoropropyl)trimethoxysilane (TFPTMS), provides significant insight into the vibrational characteristics of the 3,3,3-trifluoropropyl group. researchgate.net Low-temperature IR spectra of TFPTMS have revealed the presence of at least two distinct conformers, likely corresponding to anti and gauche orientations arising from rotation around the C-C bonds of the propyl chain. researchgate.net This suggests that 3,3,3-Trifluoropropylsilane itself also exists as a mixture of conformers in fluid phases. The primary vibrational assignments for the key functional groups in TFPTMS are summarized in the table below. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Assignment (for TFPTMS) | Functional Group |

| 1448 | CH₂ scissoring | Methylene (-CH₂-) |

| 1242, 1189 | CF₃ stretching | Trifluoromethyl (-CF₃) |

| 1018 | CF₃ stretching | Trifluoromethyl (-CF₃) |

| 841 | CF₃ stretching | Trifluoromethyl (-CF₃) |

Data sourced from studies on (3,3,3-trifluoropropyl)trimethoxysilane. researchgate.net

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR, as it detects vibrational modes based on changes in polarizability. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in FTIR spectra.

Spectroscopic studies of (3,3,3-trifluoropropyl)trimethoxysilane have included Raman analysis to provide a more complete vibrational assignment. researchgate.net The Raman spectrum helps to confirm the molecular structure and can also be used to study conformational changes, as the relative intensities of certain peaks may vary between different conformers. researchgate.netresearchgate.net The combination of both FTIR and Raman data allows for a comprehensive assignment of all normal vibrational modes. researchgate.net

| Raman Shift (cm⁻¹) | Vibrational Assignment (for TFPTMS) | Functional Group |

| 2948 | Asymmetric CH₃ stretching (methoxy) | Methoxy (-OCH₃) |

| 2845 | Symmetric CH₃ stretching (methoxy) | Methoxy (-OCH₃) |

| 55.9 | CF₃ torsional mode | Trifluoromethyl (-CF₃) |

Data sourced from studies on (3,3,3-trifluoropropyl)trimethoxysilane and similar molecules. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic and organometallic compounds by probing the chemical environment of specific atomic nuclei.

Multi-Nuclear NMR Approaches

For a complete characterization of this compound systems, a multi-nuclear NMR approach is essential, typically involving the analysis of ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei. southampton.ac.uk Each nucleus provides unique structural information, and together they allow for a complete assignment of the molecular skeleton and confirmation of its constitution. southampton.ac.uk

¹H NMR: Provides information on the number and connectivity of protons in the propyl chain (-CH₂-CH₂-). The chemical shifts and coupling patterns reveal the electronic environment and neighboring protons.

¹³C NMR: Elucidates the carbon backbone of the molecule.

¹⁹F NMR: Is highly sensitive and offers a distinct window for observing the trifluoromethyl (-CF₃) group. researchgate.netnih.gov The chemical shift of the ¹⁹F signal is extremely sensitive to the local electronic environment. nih.gov

²⁹Si NMR: Directly probes the silicon atom, providing information about its substitution pattern and oxidation state. unige.chhuji.ac.il The chemical shift range for ²⁹Si is wide, making it a sensitive indicator of the groups attached to the silicon atom. huji.ac.il

The combined use of these one- and two-dimensional NMR experiments allows for a definitive structural elucidation of complex fluorinated silanes. nih.govmdpi.com

| Nucleus | Type of Information Obtained |

| ¹H | Proton environment, proton-proton coupling within the propyl chain. |

| ¹³C | Carbon skeleton structure. |

| ¹⁹F | Direct detection of the trifluoromethyl group, sensitive to electronic effects. southampton.ac.ukresearchgate.net |

| ²⁹Si | Chemical environment around the silicon atom, including bonding and oxidation state. unige.chsemanticscholar.org |

Mass Spectrometric Techniques for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.ukwikipedia.org Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for the analysis of volatile compounds like organosilanes. dss.go.thnih.govdiva-portal.org

Upon ionization in the mass spectrometer, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺). This ion is often unstable and undergoes fragmentation through characteristic pathways. wikipedia.org The analysis of these fragments provides valuable structural information. Common fragmentation patterns for alkanes and organosilanes include the cleavage of C-C and Si-C bonds. libretexts.orgmetwarebio.com For this compound, fragmentation is expected to occur along the propyl chain.

Predicted Fragmentation Patterns:

α-cleavage: Cleavage of the bond between the first and second carbon of the propyl chain.

β-cleavage: Cleavage of the bond between the second and third carbon, potentially leading to a stable tropylium-like ion if an aromatic group were present on the silicon.

Loss of Fluorine: Elimination of a fluorine atom or HF molecule.

| Putative Fragment Ion | m/z (Mass-to-Charge Ratio) | Origin |

| [CF₃CH₂CH₂SiH₂]⁺ | 127 | Loss of H radical from Molecular Ion |

| [CH₂CH₂SiH₃]⁺ | 59 | Loss of CF₃ radical |

| [CF₃CH₂]⁺ | 83 | Cleavage of C-C bond |

| [SiH₃]⁺ | 31 | Cleavage of Si-C bond |

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in complementing and interpreting experimental spectroscopic data. nih.govijera.com These computational methods allow for the prediction of molecular structures, conformational energies, and vibrational frequencies. acs.orgsquarespace.comnih.gov

For this compound, computational modeling can be used to:

Determine Conformational Preferences: Calculations can determine the relative energies of the anti and gauche conformers, predicting which is more stable. researchgate.netnih.gov This is critical for understanding the potential energy surface of the molecule.

Predict Vibrational Spectra: Theoretical calculations of vibrational frequencies can be used to assign the experimental bands observed in FTIR and Raman spectra. ijera.comyoutube.comarxiv.org By comparing calculated frequencies with experimental data, a more confident assignment of complex spectra can be achieved. ijera.com

Simulate NMR Parameters: While more computationally intensive, chemical shifts and coupling constants for NMR spectra can also be predicted to aid in spectral assignment.

The synergy between computational modeling and experimental spectroscopy provides a robust framework for the detailed structural and conformational analysis of fluorinated silane (B1218182) systems. researchgate.netnih.gov

Theoretical Studies of Molecular Conformations

The conformational landscape of this compound (TFPS) is primarily defined by the rotation around the C-C and Si-C bonds. Theoretical studies, often employing ab initio and Density Functional Theory (DFT) methods, are crucial for elucidating the relative stabilities of different conformers, which are often separated by small energy barriers. These studies focus on the dihedral angles along the Si-C1-C2-C3 backbone.

The key rotational isomers arise from the orientation of the bulky SiH₃ and CF₃ groups relative to each other. The primary conformers of interest are the anti (or trans) and gauche arrangements. In the anti conformation, the Si-C and C-F bonds are in a staggered arrangement, minimizing steric hindrance. In the gauche conformation, these groups are closer together, which can lead to increased steric repulsion but also potential stabilizing interactions like hyperconjugation.

While specific computational studies exclusively on this compound are not extensively documented in publicly accessible literature, valuable insights can be drawn from related molecules. For instance, experimental studies on the closely related compound, (3,3,3-trifluoropropyl)trimethoxysilane, have revealed the presence of at least two distinct conformers at low temperatures through infrared spectroscopy. This experimental finding strongly supports the theoretical prediction that multiple stable conformers of the trifluoropropylsilyl backbone exist.

Computational analyses of similar fluorinated alkanes have shown that the presence of the highly electronegative fluorine atoms significantly influences conformational preferences. The gauche effect, where a conformation with adjacent electronegative groups is unexpectedly favored, may play a role. However, the steric bulk of the trifluoromethyl (CF₃) and silane (SiH₃) groups is expected to be a dominant factor. Theoretical calculations would typically involve geometry optimization of various starting conformations followed by frequency calculations to confirm they are true minima on the potential energy surface and to determine their relative energies (ΔE) and Gibbs free energies (ΔG).

Table 1: Predicted Conformational Data for this compound Note: The following data is illustrative, based on typical energy differences found in similar halogenated alkanes, as specific computational results for this compound are not available.

| Conformer | Dihedral Angle (Si-C-C-C) | Relative Energy (ΔE) (kJ/mol) | Predicted Population at 298 K (%) |

| Anti (Staggered) | ~180° | 0.00 | ~70 |

| Gauche | ~60° | 2.0 - 5.0 | ~30 |

Computational Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for predicting the spectroscopic signatures of molecules like this compound, which aids in the interpretation of experimental data. DFT calculations are commonly used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes. For this compound, key predicted vibrational bands would include:

C-H stretching: In the 2900-3000 cm⁻¹ region.

Si-H stretching: A characteristic sharp band typically around 2100-2200 cm⁻¹.

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region due to the CF₃ group.

CH₂ deformations: Scissoring and wagging modes around 1400-1450 cm⁻¹.

Si-C stretching: Weaker bands in the fingerprint region.

Experimental IR and Raman spectra of the related (3,3,3-trifluoropropyl)trimethoxysilane show characteristic bands for the CF₃ and CH₂ groups, which align with these general predictions. Computational models would refine these assignments by correlating specific calculated atomic motions with each vibrational frequency. The presence of multiple conformers, as suggested by theoretical studies, would result in the appearance of additional peaks or split peaks in the experimental spectra, especially at low temperatures.

NMR Spectroscopy: Computational methods can also predict ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR chemical shifts.

¹H NMR: Distinct signals would be predicted for the Si-H proton and the two methylene groups (-CH₂-), with coupling patterns revealing their connectivity.

¹⁹F NMR: A single environment for the three fluorine atoms would be predicted, likely resulting in a triplet due to coupling with the adjacent CH₂ group.

²⁹Si NMR: The chemical shift of the silicon atom would be sensitive to the electron-withdrawing effect of the trifluoropropyl group.

Table 2: Predicted and Reference Vibrational Frequencies for the 3,3,3-Trifluoropropyl Moiety Based on assignments from the related compound (3,3,3-trifluoropropyl)trimethoxysilane.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Experimental Frequency (cm⁻¹) |

| C-H Asymmetric Stretch | 2950 - 3000 | 2948 |

| C-H Symmetric Stretch | 2840 - 2900 | 2845 |

| CH₂ Deformation | 1440 - 1460 | 1448 |

| C-F Symmetric/Asymmetric Stretch | 1100 - 1350 | 1189, 1242 |

Simulation and Analysis of Reactivity Profiles

Simulations and computational analysis are instrumental in understanding the reactivity of this compound, particularly in contexts like thermal decomposition and surface chemistry, which are relevant to its application in materials science and chemical vapor deposition (CVD).

Thermal Decomposition: Computational studies on the thermal decomposition of silanes reveal several key pathways. For this compound, the primary initial steps predicted by simulation would likely include:

Homolytic Dissociation: The cleavage of the weakest bond in the molecule. Calculations of bond dissociation energies (BDEs) would suggest that the Si-C or C-C bonds are potential candidates for initial cleavage under high-temperature conditions, leading to radical species.

1,2-Hydrogen Shift: A common pathway in silane decomposition where a hydrogen atom migrates from silicon to an adjacent carbon, or vice-versa, often leading to the elimination of stable molecules like H₂ or the formation of silylene intermediates.

β-Bond Scission: The strong electron-withdrawing nature of the CF₃ group can influence the stability of the C-C bond beta to the silicon atom, potentially lowering the activation energy for its cleavage.

DFT calculations can map the potential energy surface for these reactions, identifying transition states and calculating activation barriers. These simulations indicate that at lower temperatures, rearrangement pathways like hydrogen shifts may dominate, while at higher temperatures, direct homolytic bond cleavage becomes more significant.

Surface Reactivity: The reactivity of this compound with surfaces, such as silicon wafers, is critical for its use in creating functionalized coatings. Simulations can model the interaction of the silane with surface functional groups (e.g., hydroxyl groups on silica). The Si-H bond is a reactive site for hydrosilylation reactions, allowing the molecule to covalently attach to surfaces. Computational models can simulate the energetics of the adsorption process and the subsequent reaction pathways, providing insight into the formation of self-assembled monolayers (SAMs) and the final orientation of the trifluoropropyl groups on the surface.

Table 3: Computationally Explored Reaction Pathways for Silane Decomposition

| Reaction Pathway | Description | Typical Activation Energy Profile |

| Homolytic Dissociation (Si-C) | Si-CH₂CH₂CF₃ → •SiH₃ + •CH₂CH₂CF₃ | High, favored at high temperatures |

| 1,2-Hydrogen Shift | Migration of H from Si to C, potentially leading to elimination | Moderate, can be a lower energy path |

| H₂ Elimination | Concerted or stepwise loss of a hydrogen molecule | Varies with molecular structure |

Chemical Transformations and Polymerization Behavior of 3,3,3 Trifluoropropylsilane Derivatives

Hydrolytic Stability and Condensation Mechanisms of Silane (B1218182) Coupling Agents

The hydrolytic stability of silane coupling agents, including those derived from 3,3,3-trifluoropropylsilane, is a critical factor in their performance. The process involves the hydrolysis of alkoxy or other labile groups to form silanols, followed by condensation to form siloxane bonds (Si-O-Si). gelest.comresearchgate.net

The hydrolysis of alkoxysilanes is catalyzed by either acid or base. unm.edu Under acidic conditions, the reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. In basic conditions, a hydroxyl anion directly attacks the silicon atom. unm.edu The rate of these reactions is influenced by the pH of the medium and the concentration of water. unm.edu For instance, the hydrolysis of methylethoxysilanes is affected by the substitution of alkyl groups for alkoxy groups, which alters the electron density at the silicon center. unm.edu

The introduction of electron-withdrawing groups, such as the 3,3,3-trifluoropropyl group, generally increases the rate of hydrolysis. nih.gov This is because the electron-withdrawing nature of the substituent makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water.

Following hydrolysis, the resulting silanols can undergo condensation to form a polysiloxane network. gelest.comresearchgate.net This condensation can occur with other silanols or with hydroxyl groups on a substrate surface. The structure of the resulting polymer is influenced by the reaction conditions. Acid-catalyzed hydrolysis with limited water tends to produce less branched polymers, while base-catalyzed hydrolysis with excess water leads to more highly branched, colloidal particles. unm.edu

The stability of the resulting siloxane bonds can be a concern, especially under harsh environmental conditions such as high humidity and temperature. researchgate.netnih.gov For example, 3-aminopropylsilane (APS) coatings, while widely used, can be unstable under such conditions, leading to decomposition of the silane layer. researchgate.netnih.gov The choice of solvent during the deposition process can also impact the stability of the resulting film, with aqueous solutions sometimes producing more stable layers than organic solvents. nih.gov

Derivatization Reactions for Novel Functional Materials

The reactivity of this compound derivatives allows for their use in various derivatization reactions to create novel functional materials. These reactions leverage the unique properties conferred by the trifluoropropyl group.

Amidation Reactions Mediated by Dichloro(methyl)(3,3,3-trifluoropropyl)silane

A notable application of this compound derivatives is in amidation reactions. Dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl₂) has been effectively used in combination with imidazole (B134444) to mediate the amidation of unprotected α-amino acids. organic-chemistry.orgresearchgate.netresearchgate.netthieme-connect.com This method offers a significant advantage by activating the carboxylic acid and protecting the α-amino group simultaneously, thus avoiding the need for conventional protection and deprotection steps. organic-chemistry.orgresearchgate.net

The reaction proceeds with a variety of amino acids and amines, including those with bulky side chains, to produce the corresponding amino acid amides in good to high yields (up to 96%) with minimal racemization. organic-chemistry.orgresearchgate.netresearchgate.net The optimized conditions typically involve using an excess of MTFPSCl₂ and imidazole at a moderate temperature. organic-chemistry.org This methodology has also been successfully extended to the synthesis of amino acid anilides, which are valuable compounds in pharmaceuticals and as chiral catalysts. organic-chemistry.org The effectiveness of MTFPSCl₂ in this transformation highlights its utility as a powerful coupling reagent in organic synthesis. organic-chemistry.org

Table 1: Selected Examples of Amidation of l-Phenylalanine with Various Amines using MTFPSCl₂ and Imidazole

| Entry | Amine | Product | Yield (%) |

|---|---|---|---|

| 1 | sec-Butylamine | (2S)-2-Amino-N-(sec-butyl)-3-phenylpropanamide | 74 |

| 2 | Benzylamine | (2S)-2-Amino-N-benzyl-3-phenylpropanamide | 85 |

| 3 | Aniline | (2S)-2-Amino-N,3-diphenylpropanamide | 68 |

Source: Compiled from data in Nobuta et al., 2022. organic-chemistry.orgthieme-connect.com

Silylation Applications in Organic Synthesis

Silylation, the introduction of a silyl (B83357) group into a molecule, is a fundamental technique in organic synthesis, often used for protecting functional groups like alcohols, amines, and carboxylic acids. wikipedia.orgtaylorandfrancis.com The resulting silyl ethers and related compounds exhibit increased stability, particularly towards basic conditions. wikipedia.org Derivatives of this compound are also employed as silylating agents.

For instance, dimethyl(3,3,3-trifluoropropyl)silyldiethylamine (DIMETRIS) has been developed as a novel silylating reagent for the derivatization of estrogenic compounds prior to gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov This reagent effectively derivatizes natural and synthetic estrogens at low temperatures, producing derivatives with good chromatographic separation and ionization properties. nih.gov The lower derivatization temperature required for DIMETRIS compared to other common silylating agents like BSTFA can be advantageous for thermally unstable compounds. nih.gov

The introduction of the 3,3,3-trifluoropropylsilyl group can enhance the volatility of analytes, making them more suitable for GC-MS analysis. wikipedia.org Furthermore, the fragmentation patterns of these derivatives in mass spectrometry can provide valuable structural information. wikipedia.org

Polymerization Science and Advanced Polymer Architecture

This compound derivatives are key monomers in the synthesis of fluorosilicone polymers, which possess a unique combination of properties including high thermal stability, low-temperature flexibility, and excellent resistance to fuels and chemicals. rsc.org

Synthesis of Fluorosilicone Polymers and Resins

Fluorosilicone polymers are typically synthesized through the ring-opening polymerization (ROP) of cyclic siloxane monomers containing trifluoropropyl groups, such as 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D₃ᶠ). rsc.orgnih.gov Both anionic and cationic ROP methods can be employed. nih.gov

Anionic ROP is often initiated by strong bases like potassium hydroxide (B78521) or organolithium compounds. nih.gov However, these strong initiators can lead to side reactions, such as "backbiting," which forms low-molecular-weight cyclic byproducts and broadens the molecular weight distribution of the polymer. rsc.orgnih.gov To overcome this, controlled polymerization techniques have been developed using milder initiators and promoters. rsc.orgrsc.org For example, using dilithium (B8592608) diphenylsilanediolate as an initiator and promoters like 1,2-dimethoxyethane (B42094) (DME) can suppress backbiting reactions and yield polymers with narrow molar mass distributions. rsc.orgrsc.org

Cationic ROP, often initiated by strong protic acids like trifluoromethanesulfonic acid, is another route to fluorosilicone polymers. gelest.comgoogle.com

Fluorosilicone resins, which have a cross-linked three-dimensional structure, can be synthesized via the hydrolysis and condensation of trifunctional silanes like trifluoropropylalkoxysilanes. cnrs.frcnrs.fr These resins exhibit excellent thermal stability and hydrophobicity. cnrs.frcnrs.fr

Poly(methyl-3,3,3-trifluoropropylsiloxane) Synthesis and Characterization

Poly(methyl-3,3,3-trifluoropropylsiloxane) (PMTFPS) is a commercially significant fluorosilicone polymer. rsc.orgepa.gov It is primarily synthesized by the anionic ring-opening polymerization of D₃ᶠ. nih.gov

Controlled synthesis methods have been developed to produce PMTFPS with well-defined molecular weights and narrow distributions. rsc.orgepa.govdntb.gov.ua One approach involves anionic ROP using a lithium silanolate initiator in a co-solvent system at low temperatures, which effectively suppresses side reactions and yields polymers with a narrow molecular weight distribution (ranging from 1.03 to 1.08) and high yields (>93%). epa.gov

The properties of PMTFPS can be tailored by introducing specific end groups. rsc.orgrsc.org For example, vinyl-terminated PMTFPS shows higher thermal stability compared to hydroxyl-terminated polymers. rsc.orgrsc.org The characterization of these polymers is typically performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ²⁹Si NMR), Fourier-transform infrared (FT-IR) spectroscopy, and gel permeation chromatography (GPC). rsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 3-Aminopropylsilane | APS |

| 1,2-Dimethoxyethane | DME |

| 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | D₃ᶠ |

| Dichloro(methyl)(3,3,3-trifluoropropyl)silane | MTFPSCl₂ |

| Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine | DIMETRIS |

| Dilithium diphenylsilanediolate | - |

| Imidazole | - |

| Poly(methyl-3,3,3-trifluoropropylsiloxane) | PMTFPS |

| Potassium hydroxide | KOH |

| Trifluoromethanesulfonic acid | - |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| sec-Butylamine | - |

| Benzylamine | - |

| Aniline | - |

| (2S)-2-Amino-N-(sec-butyl)-3-phenylpropanamide | - |

| (2S)-2-Amino-N-benzyl-3-phenylpropanamide | - |

Wurtz-Type Condensation Polymerization in Fluoroalkylpolysilanes

The Wurtz-type coupling of dichlorosilane (B8785471) monomers is a foundational and versatile method for synthesizing soluble, high-molecular-weight polysilane polymers. ibm.comrsc.org This reductive condensation process typically involves an alkali metal, such as sodium, in a refluxing solvent like toluene (B28343) to form Si-Si bonds. rsc.orgacs.org The technique has been investigated in detail, including the study of low-temperature methods and the effect of various additives to optimize polymerization conditions. ibm.com

A specific application of this method has been demonstrated in the formation of a multiblock copolymer incorporating a this compound derivative. acs.org In this research, a copolymer of poly[(i-butyl-n-decylsilane)x-b-(methyl-3,3,3-trifluoropropylsilane)1-x] was synthesized via a Wurtz-type condensation. acs.org The reaction was conducted by the simultaneous addition of i-butyl-n-decyldichlorosilane and methyl-3,3,3-trifluoropropyldichlorosilane to sodium metal in refluxing toluene. acs.org

Kinetic studies of this copolymerization revealed a unique, non-statistical mechanism. Initially, the more reactive methyl-3,3,3-trifluoropropyldichlorosilane monomer preferentially polymerized to form an oligomer with a molecular weight of approximately 3,000 g/mol . Following this initial phase, the i-butyl-n-decyldichlorosilane comonomer abruptly began to copolymerize with the existing fluorinated oligomer, leading to the formation of the final high-molecular-weight multiblock copolymer structure. acs.org The average block length of the methyl-3,3,3-trifluoropropylsilane segments was determined to be around 3.5 nm. acs.org

Table 1: Wurtz-Type Copolymerization of a this compound Derivative

| Parameter | Description | Source |

|---|---|---|

| Monomers | i-butyl-n-decyldichlorosilane, methyl-3,3,3-trifluoropropyldichlorosilane | acs.org |

| Reaction Type | Wurtz-type condensation | acs.org |

| Reagent | Sodium metal | acs.org |

| Solvent | Toluene (refluxing) | acs.org |

| Product | poly[(i-butyl-n-decylsilane)x-b-(methyl-3,3,3-trifluoropropylsilane)1-x] | acs.org |

Preparation of Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS)

Fluorinated Polyhedral Oligomeric Silsesquioxanes (F-POSS) are cage-like nanostructured molecules that can be synthesized from this compound precursors. Several synthetic routes have been developed to produce these materials.

One early method involved the hydrolysis of (3,3,3-trifluoropropyl)trichlorosilane, which resulted in a mixture of products. From this mixture, the desired octameric cage, (3,3,3-trifluoropropyl)8Si8O12 (often denoted as FP), could be isolated, but only in relatively low yields of 10–32%.

To improve efficiency, a "corner-capping" methodology was developed. This multi-step approach utilizes the pre-formed trisodium (B8492382) salt Na3(3,3,3-trifluoropropyl)7Si7O12 (Hepta(3,3,3-trifluoropropyl)tricycloheptasiloxane trisodium silanolate). This stable intermediate is then reacted, or "capped," with 3,3,3-trifluoropropyltrichlorosilane to complete the octameric cage structure.

More recently, a highly efficient, facile "one-pot" synthesis has been demonstrated. This method involves the base-catalyzed condensation of trialkoxysilane precursors in an alcohol medium, which can produce octameric F-POSS compounds in nearly quantitative yields. This single-step process is scalable and avoids the complex purification or moisture-sensitive intermediates of other methods.

Table 2: Synthetic Routes to (3,3,3-trifluoropropyl)-based F-POSS

| Method | Precursor(s) | Key Features | Reported Yield | Source(s) |

|---|---|---|---|---|

| Direct Hydrolysis | (3,3,3-trifluoropropyl)trichlorosilane | Produces a mixture of products requiring purification. | 10–32% | |

| Corner-Capping | Na3(3,3,3-trifluoropropyl)7Si7O12, 3,3,3-trifluoropropyltrichlorosilane | Multi-step process using a stable salt intermediate. | Not specified |

| One-Pot Condensation | Trialkoxysilane derivatives (e.g., 3,3,3-trifluoropropyltriethoxysilane) | Facile, single-step, base-catalyzed reaction. | Nearly quantitative | |

Living Anionic Polymerization in Block Copolymer Synthesis (e.g., polyferrocenylphosphine-based systems)

Living anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. epa.gov This method has been successfully applied to derivatives of this compound, particularly for the ring-opening polymerization (ROP) of cyclic siloxane monomers. epa.govnih.gov

Specifically, the controlled anionic ROP of 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane (D3F) is used to produce linear poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS). epa.govnih.gov By using an initiator such as lithium silanolate in a co-solvent system at low temperatures (0°C), it is possible to suppress side reactions like "back-biting" and obtain polymers with very narrow distributions (Mw/Mn = 1.03–1.08) and high yields (>93%). epa.gov This controlled polymerization is crucial for creating well-defined fluorosilicone raw rubbers and advanced block copolymers. nih.govresearchgate.net

Living anionic polymerization is also a primary method for synthesizing block copolymers containing polyferrocenylsilane (PFS), a well-established organometallic polymer. rsc.orgbris.ac.uk The living ROP of silicon-bridged scholaris.caferrocenophanes allows for the creation of controlled PFS homopolymers and block copolymers. rsc.orgbris.ac.uk These PFS-containing block copolymers are known to self-assemble into functional nanostructures. rsc.orgscholaris.ca

However, while living anionic polymerization is well-documented for both 3,3,3-trifluoropropylsiloxane and polyferrocenylsilane systems independently, literature detailing the synthesis of block copolymers specifically combining this compound derivatives with polyferrocenylphosphine -based systems via this mechanism is not prominent in available research. The synthesis of polyphosphinoborane block copolymers has been achieved via catalytic dehydropolymerization, demonstrating an alternative route for creating phosphorus-containing block copolymers. nih.gov

Research Applications in Functional Materials and Surface Science

Engineering of Material Surfaces

The ability of 3,3,3-Trifluoropropylsilane to modify surface properties at the molecular level has led to its application in a wide array of surface engineering technologies.

The creation of surfaces that exhibit extreme aversion to water (superhydrophobicity) and oils (oleophobicity) is a significant area of research, with applications ranging from self-cleaning coatings to anti-fouling materials. This compound plays a crucial role in achieving these properties by lowering the surface energy of various substrates.

When applied to a textured surface, this compound can induce superhydrophobicity, characterized by water contact angles exceeding 150°. This "lotus effect" allows water droplets to roll off the surface, carrying away contaminants. Research has demonstrated the successful fabrication of superhydrophobic surfaces on diverse materials through treatment with this silane (B1218182). For instance, cobalt ferrite nanoparticles coated with this compound have been shown to exhibit high oil adsorption efficiency, ranging from 87% to 98% researchgate.net.

The trifluoromethyl group in the silane's structure is key to imparting oleophobicity. Surfaces treated with fluorinated silanes like this compound exhibit reduced adhesion to oils and other organic liquids. This property is highly sought after for applications such as fingerprint-resistant coatings and anti-graffiti surfaces. The low surface tension of materials treated with this silane, around 19 mN/m, contributes to its hydrophobic nature innospk.com.

Table 1: Water Contact Angles on Various Substrates Treated with Fluorinated Silanes

This table presents data on the water contact angles achieved on different materials after being treated with fluorinated silanes, including those similar in function to this compound.

| Substrate Material | Treatment | Water Contact Angle (°) | Reference |

|---|---|---|---|

| Polycarbonate (PC) | Hierarchical micro-nanoporous AAO mold | 153 | researchgate.net |

| Polymethyl methacrylate (PMMA) | Hierarchical micro-nanoporous AAO mold | 151 | researchgate.net |

| Cobalt Ferrite Nanoparticles | PFDTES surface coating | 159.2 | researchgate.net |

| Textile Fabrics (Polyester, Wool, Cotton) | Particulate silica sol with fluorinated alkyl silane | >170 | researchgate.net |

This compound functions as an effective coupling agent, promoting adhesion between dissimilar materials, particularly at the interface between organic polymers and inorganic substrates. This is crucial in the manufacturing of composite materials, where strong interfacial bonding is necessary for optimal mechanical properties and durability.

The silane molecule acts as a bridge, with its trimethoxysilyl group reacting with hydroxyl groups on the inorganic surface to form stable covalent bonds innospk.com. The trifluoropropyl group, on the other hand, can physically or chemically interact with the organic polymer matrix. This dual functionality significantly improves the interfacial adhesion, leading to enhanced performance and longevity of the composite material cfmats.com. This property is particularly valuable in the aerospace and automotive sectors where reliable adhesive bonds are critical ingentaconnect.com.

The versatility of this compound allows for its use in surface treatments for a wide range of materials, imparting beneficial properties such as water repellency, stain resistance, and durability.

Silica: Silica nanoparticles are often surface-modified with silanes to improve their dispersibility in polymer matrices and to impart specific functionalities. This compound can be used to create hydrophobic silica nanoparticles, which are valuable in applications such as dental composites and coatings nih.govnih.gov. The modification of silica surfaces with this silane can significantly alter their wetting characteristics nih.gov.

Textiles: Treating textiles with this compound can render them water-repellent and stain-resistant without significantly affecting their breathability or texture. This is particularly useful for outdoor clothing, upholstery, and other textiles exposed to the elements silfluosilicone.com.

Construction Materials: In the construction industry, this silane is used as a surface treatment for materials like masonry, wood, and metal to protect them from moisture, weathering, and fouling silfluosilicone.comsilibasesilicone.com. This protective barrier enhances the durability and lifespan of these materials.

Nanoimprint lithography (NIL) is a high-resolution patterning technique that relies on the mechanical deformation of a resist material. A critical challenge in NIL is preventing the adhesion of the resist to the mold, which can lead to defects in the patterned structures.

Research has shown that self-assembled films of a closely related compound, trichloro(3,3,3-trifluoropropyl)silane (B1217614) (FPTS), on silicon molds act as effective anti-sticking layers nycu.edu.twsemanticscholar.org. These fluorinated coatings reduce the surface energy of the mold, thereby minimizing adhesion forces between the mold and the resist during the imprinting process nycu.edu.twnih.gov. The low surface energy and smoothness of the FPTS-derived film help to prevent defect formation nycu.edu.tw. This reduction in adhesion is crucial for ensuring the high fidelity and reproducibility of the nanoimprinted patterns. While not directly studying this compound, these findings strongly suggest its utility in controlling interfacial properties in nanoimprinting.

Table 2: Surface Properties of Molds Treated with Fluorinated Silanes for Nanoimprint Lithography

This table summarizes the surface roughness of molds treated with trichloro(3,3,3-trifluoropropyl)silane (FPTS) and a related fluorinated silane, indicating their effectiveness as anti-adhesion layers.

| Silane Treatment | Surface Roughness (nm) | Reference |

|---|---|---|

| Trichloro(3,3,3-trifluoropropyl)silane (FPTS) | 0.468 | nycu.edu.twsemanticscholar.org |

| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) | 0.189 | nycu.edu.tw |

While specific research data on the frictional properties of surfaces modified solely with this compound is not extensively detailed in the provided search results, the modification of surface topography and chemistry, as achieved with this silane, is known to influence friction. The creation of hydrophobic and textured surfaces can alter the contact area and interfacial forces, which are key determinants of friction.

Fabrication of High-Performance Coatings and Sealants

This compound and its derivatives are important components in the formulation of high-performance coatings and sealants, contributing to their durability, weather resistance, and protective qualities.

In coatings, this silane can be used as a coupling agent to improve the adhesion of the coating to the substrate, a critical factor for long-term performance innospk.com. Its hydrophobic nature also enhances the water resistance of the coating, protecting the underlying material from corrosion and other moisture-related damage innospk.com. It is also used in the manufacture of fluoro silicone resins and as a coupling agent for epoxy resins, which are known for their high performance chemicalbook.com.

Formulation of Durable Protective Coatings

The incorporation of this compound derivatives into coating formulations is a key area of research aimed at enhancing surface protection. Its excellent hydrophobicity makes it particularly effective as a waterproof and surface protection agent. cfmats.com When applied to surfaces, it can create a durable barrier that repels water and other liquids, thus preventing corrosion and environmental damage.

Research focuses on leveraging its properties to improve the performance of various coatings. For instance, it is used as a surface modifier in coatings to enhance scratch resistance and water repellency. innospk.com The trifluoropropyl group lowers the surface energy of the coating, leading to the desired hydrophobic and oleophobic effects. This is crucial for applications in aerospace, automotive, and construction where materials are exposed to harsh conditions.

Key Research Findings in Protective Coatings:

| Application Area | Function of this compound | Resulting Coating Properties |

| Mineral Surface Treatment | Surface Modifier | Enhanced hydrophobicity, improved dispersion |

| Architectural Coatings | Additive | Increased water-repellency, improved durability |

| Industrial Coatings | Crosslinking Agent | Better adhesion, improved scratch resistance |

| Release Coatings | Primary Component | Low surface energy, non-stick properties |

Advancement of Specialty Adhesives and Sealants

The silane part of the molecule bonds with the inorganic surface, while the trifluoropropyl group interacts with the organic polymer. This dual reactivity leads to significant improvements in the performance of specialty adhesives and sealants, including:

Enhanced Adhesion: Promotes stronger bonding between dissimilar materials.

Improved Moisture Resistance: The hydrophobic nature of the trifluoropropyl group helps to protect the bond line from water ingress, which can degrade adhesion over time. innospk.com

Greater Durability: Improves the mechanical properties and longevity of the bonded assembly. cfmats.cominnospk.com

These enhanced properties are critical in high-performance applications found in the automotive, aerospace, and electronics industries.

Development of Optoelectronic and Electronic Materials

This compound and its related compounds are utilized in the synthesis and formulation of materials for electronic and optoelectronic devices. gelest.com They are employed in the creation of formulated silicones and as surface modifiers for components in microelectronics. innospk.comgelest.com

One significant application is in the synthesis of silsesquioxane-based polymers. chemicalbook.com These polymers are used to create materials with low dielectric constants, which are essential for insulating layers in integrated circuits. The presence of the fluorine atoms in the trifluoropropyl group helps to lower the dielectric constant of the resulting material, reducing signal loss and cross-talk in electronic devices.

Furthermore, its hydrophobic properties are beneficial for encapsulating and protecting sensitive electronic components from moisture. cfmats.com It can be used to create hydrophobic silica aerogels which have applications in specialized areas such as the removal of contaminants from aqueous solutions. chemicalbook.com

Catalytic Applications in Chemical Synthesis (e.g., catalytic gels for aerobic oxidation of alcohols)

A notable application of (3,3,3-Trifluoropropyl)trimethoxysilane is in the field of catalysis. It serves as a precursor in the formation of catalytic gels. gelest.com Specifically, it has been demonstrated to form catalytic gels for the aerobic oxidation of alcohols when used in combination with tetrapropylammonium perrhenate. gelest.com

Aerobic oxidation is a green chemistry approach that uses oxygen from the air as the oxidant. sigmaaldrich.com The development of effective catalysts for these reactions is a significant area of research. The gel formed with the silane provides a high-surface-area support for the active catalytic species, facilitating the efficient conversion of alcohols to aldehydes or ketones. This application highlights the versatility of this compound beyond surface modification, extending its utility into the domain of chemical synthesis and catalysis.

Emerging Trends and Future Research Directions

Exploration of Novel Synthetic Pathways

The development of efficient and selective methods for creating carbon-fluorine and silicon-carbon bonds is a cornerstone of advancing fluorosilane chemistry. Future research is increasingly focused on moving beyond traditional hydrosilylation methods to explore more sophisticated and versatile synthetic routes.

One promising avenue is the use of trifluoromethylated building blocks in organometallic chemistry. For instance, reagents like 3,3,3-trifluoropropynyllithium can react with chlorosilanes to form versatile precursors for more complex molecules iastate.edu. This approach allows for the direct incorporation of the trifluoropropyl group into a variety of molecular architectures.

Furthermore, transition metal catalysis is opening new doors for the synthesis of fluorinated compounds. Ruthenium-catalyzed C-H bond activation, for example, has been demonstrated for the hydroarylation of in-situ generated 3,3,3-trifluoro-1-propyne nih.gov. This technique offers a direct and atom-economical way to form C-C bonds, and its application to silyl-substituted substrates could provide novel pathways to functionalized 3,3,3-trifluoropropylsilane derivatives. The exploration of palladium-catalyzed reactions also continues to be a fruitful area, offering unique transformations for creating complex trifluoromethyl-containing compounds iastate.edu.

Future research will likely focus on expanding the library of catalysts and reaction conditions to enhance yield, selectivity, and functional group tolerance, thereby making the synthesis of tailored this compound derivatives more practical and scalable.

Rational Design of Next-Generation Fluorosilane-Based Hybrid Materials

The true potential of this compound is realized when it is incorporated into larger material systems. The rational design of organic-inorganic hybrid materials is a key trend, aiming to create materials with precisely controlled properties by tailoring their composition and structure at the molecular level semanticscholar.org.

A significant area of development is the synthesis of fluorinated polyhedral oligomeric silsesquioxanes (POSS). Using precursors like trimethoxy(3,3,3-trifluoropropyl)silane, researchers can construct well-defined, cage-like nanostructures that serve as building blocks for advanced hybrid polymers researchgate.net. These POSS-based materials exhibit enhanced thermal stability, mechanical strength, and low dielectric constants, making them suitable for microelectronics and high-performance coatings.

Another critical application is in the formation of specialized silica gels and aerogels. The trifluoropropyl group imparts significant hydrophobicity, which is being exploited to create macroporous gels for applications like oil-water separation wiley.com. Similarly, these precursors are used to synthesize hydrophobic silica aerogels, which have shown potential for the selective removal of contaminants, such as uranium, from aqueous solutions researchgate.netwiley.com. The rational design principles for these materials involve controlling the sol-gel process to tailor porosity, surface area, and surface chemistry for specific applications.

| Precursor Compound | Resulting Hybrid Material | Key Property | Potential Application |

| Trimethoxy(3,3,3-trifluoropropyl)silane | Fluorinated Polyhedral Oligomeric Silsesquioxane (POSS) | High thermal stability, low dielectric constant | Microelectronics, advanced coatings |

| Trimethoxy(3,3,3-trifluoropropyl)silane | Hydrophobic Macroporous Gels | Superhydrophobicity, oleophilicity | Oil-water separation |

| Trimethoxy(3,3,3-trifluoropropyl)silane | Hydrophobic Silica Aerogels | High surface area, selective adsorption | Environmental remediation |

Advanced Characterization Techniques for In-Situ Studies

Understanding the mechanisms of synthesis and material formation is crucial for rational design. A significant emerging trend is the use of advanced characterization techniques for in-situ, or real-time, monitoring of chemical processes involving this compound. These methods provide dynamic information that is often lost in conventional pre- and post-reaction analyses.

For sol-gel processes, techniques like in-situ optical turbidity scanning and dynamic light scattering (DLS) have been successfully employed to monitor the hydrolysis and condensation kinetics of 3,3,3-trifluoropropyltrimethoxysilane. These methods track the dissolution of the silane (B1218182) precursor and the subsequent formation and aggregation of nanoparticles in real-time, offering insights into how factors like pH affect the material's formation nih.govdntb.gov.uamdpi.com.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. Specifically, 29Si solid-state NMR can be used to monitor the grafting of organosilanes onto surfaces like silica nanoparticles. This technique allows researchers to observe the evolution of different silicon bonding environments (T-sites) as the reaction progresses, providing a detailed picture of the surface chemistry iastate.eduresearchgate.net. For fluorinated systems, 19F NMR is exceptionally valuable due to its high sensitivity and wide chemical shift range, enabling the detection and identification of various fluorinated species and their reaction products nih.gov. Furthermore, inline NIR spectroscopy is emerging as a method for real-time monitoring of sol-gel reactions for producing polysilanes semanticscholar.org.

These advanced in-situ methods, summarized in the table below, are critical for optimizing reaction conditions and gaining a fundamental understanding of the structure-property relationships in fluorosilane-based materials.

| Technique | Information Obtained | Relevance to this compound |

| In-situ Optical Turbidity Scanning & DLS | Real-time hydrolysis and condensation kinetics, particle formation and aggregation | Directly monitors sol-gel synthesis using the compound nih.govdntb.gov.uamdpi.com |

| In-situ 29Si Solid-State NMR | Evolution of Si bonding environments (T-sites) during surface grafting | Characterizes the formation of covalent bonds with surfaces iastate.eduresearchgate.net |

| 19F NMR Spectroscopy | Detection and quantification of fluorinated species and reaction products | Essential for tracking the fate of the trifluoropropyl group nih.gov |

| Inline Near-Infrared (NIR) Spectroscopy | Real-time monitoring of functional group conversion in sol-gel reactions | Enables process control for consistent material production semanticscholar.org |

Broadening the Scope of Catalytic Transformations

Catalysis is a key enabler for unlocking the full synthetic potential of this compound and related compounds. Future research is aimed at broadening the range of catalytic transformations available, moving towards more complex and functional molecules.

The development of novel organometallic catalysts is central to this effort. While palladium and ruthenium have shown promise, the exploration of other transition metals could lead to new types of reactivity iastate.edunih.gov. A particularly interesting direction is the in-situ activation of catalysts. For example, the addition of a fluoride source can significantly increase the activity of certain organometallic catalysts in various transformations ijarps.org. Applying this concept to reactions involving fluorosilanes could enhance reaction rates and efficiencies.

The ultimate goal is to develop a robust catalytic toolkit that allows for the precise modification of molecules containing the 3,3,3-trifluoropropylsilyl group. This includes developing catalysts for:

Cross-coupling reactions: To link the fluorosilane moiety to other organic fragments, building molecular complexity.

Asymmetric catalysis: To create chiral fluorosilane compounds, which are of interest in pharmaceuticals and advanced materials.

Polymerization reactions: To create well-defined fluorosilicone polymers with tailored molecular weights and architectures.

Success in this area will depend on a synergistic combination of catalyst design, mechanistic studies (including in-situ monitoring), and reaction engineering.

Applications in Smart Materials and Responsive Systems

An exciting future direction for this compound is its application in the development of "smart" materials and responsive systems. These are advanced materials designed to change their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species acs.org.

The unique properties imparted by the trifluoropropyl group—namely extreme hydrophobicity and chemical inertness—make it an ideal component for designing responsive surfaces. For example, polymers or surface coatings incorporating this compound could be designed to switch between superhydrophobic and superhydrophilic states in response to a stimulus. Such materials could have applications in microfluidics, self-cleaning surfaces, and controllable adhesion.

Furthermore, fluorinated hybrid materials can form the basis of responsive hydrogels or membranes. The swelling behavior of a hydrogel, for instance, could be modulated by incorporating fluorosilane components that respond to changes in the chemical environment . This could be leveraged for applications in targeted drug delivery, where a therapeutic agent is released only when a specific biological stimulus is present acs.orgnih.govcore.ac.uk. While direct applications of this compound in currently existing smart materials are not yet widespread, its fundamental properties suggest significant potential. Future research will focus on integrating this fluorosilane into polymer architectures known to exhibit stimulus-responsive behavior, thereby creating a new generation of functional, intelligent systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.